Lipophilicity Tuning: XLogP3 of 1.2 vs. Non-Fluorinated Cyclohexyl Analogs
The target compound possesses a computed XLogP3 of 1.2, a direct consequence of the 4,4-difluorocyclohexyl group [1]. This represents a measurable reduction in lipophilicity compared to a non-fluorinated N-cyclohexyl-1-(methylsulfonyl)piperidine-4-carboxamide, which is predicted to have an XLogP3 approximately 0.5–0.8 units higher (estimated via class-level inference). The introduction of fluorine atoms increases polarity and reduces logP, which is a well-established strategy to mitigate high clearance and phospholipidosis risk associated with highly lipophilic amines [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 1.2 [1] |
| Comparator Or Baseline | Estimated XLogP3 for N-cyclohexyl analog: ~1.7–2.0 (no direct measurement available) |
| Quantified Difference | Calculated reduction of ~0.5–0.8 log units for the difluorinated compound |
| Conditions | In silico prediction (XLogP3 3.0 algorithm) [1] |
Why This Matters
A lower XLogP3 can translate to improved aqueous solubility and reduced off-target binding, critical factors for selecting a lead-like compound in early-stage screening cascades.
- [1] PubChem Compound Summary for CID 121021873, N-(4,4-difluorocyclohexyl)-1-(methylsulfonyl)piperidine-4-carboxamide. Computed by XLogP3 3.0. View Source
- [2] Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., et al. (2004). Fluorine in Medicinal Chemistry. ChemBioChem, 5(5), 637-643. View Source
